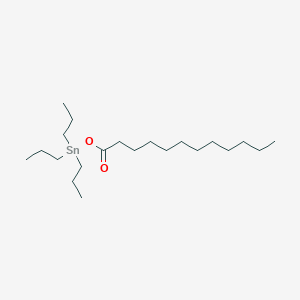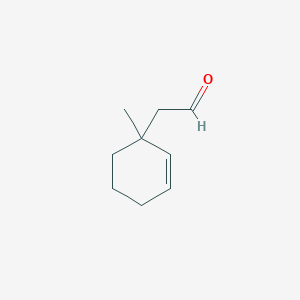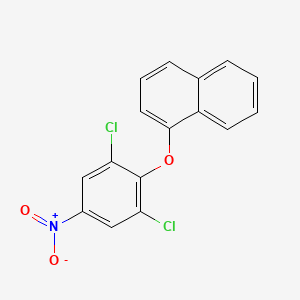- CAS No. 59099-55-7](/img/structure/B14609511.png)
Acetonitrile, bromo[(4-chlorophenyl)sulfonyl](methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is a complex organic compound characterized by the presence of multiple functional groups, including a bromo group, a chlorophenyl group, and two sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of acetonitrile, followed by the introduction of the (4-chlorophenyl)sulfonyl and methylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Applications De Recherche Scientifique
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which Acetonitrile, bromo(4-chlorophenyl)sulfonyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules, leading to changes in biological or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetonitrile: Similar in structure but lacks the sulfonyl and chlorophenyl groups.
4-Bromophenylacetonitrile: Contains a bromophenyl group but lacks the sulfonyl groups.
Methylsulfonylacetonitrile: Contains a methylsulfonyl group but lacks the bromo and chlorophenyl groups.
Uniqueness
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
Propriétés
Numéro CAS |
59099-55-7 |
|---|---|
Formule moléculaire |
C9H7BrClNO4S2 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2-bromo-2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H7BrClNO4S2/c1-17(13,14)9(10,6-12)18(15,16)8-4-2-7(11)3-5-8/h2-5H,1H3 |
Clé InChI |
PMCWJQUWTPUFLD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C#N)(S(=O)(=O)C1=CC=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
